N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide (CAS: 1354025-47-0) is a chiral amide derivative with a molecular formula of C₁₅H₂₉N₃O₂ and a molar mass of 283.41 g/mol . Its structure comprises a piperidine ring substituted at the 2-position with a methyl group bearing an acetamide-ethyl moiety and a (S)-2-amino-3-methyl-butyryl group. The stereochemistry of the amino acid side chain (S-configuration) and the piperidine backbone may influence its biological interactions, such as binding to enzymes or receptors.
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-8-6-7-9-18(13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAAUYRMXXMZQQ-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly Approach
The stepwise method involves sequential construction of the piperidine core, followed by functionalization with the (S)-2-amino-3-methyl-butyryl moiety and subsequent N-ethyl-acetamide incorporation. A representative pathway includes:
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Piperidine Core Synthesis : Cyclization of δ-valerolactam derivatives under acidic conditions yields 2-piperidinemethanol, which is then oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).
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Stereoselective Introduction of the Amino Acid Moiety : The (S)-2-amino-3-methyl-butyryl group is introduced via Schlenk techniques, employing N-hydroxysuccinimide (NHS) esters and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.
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N-Ethyl-acetamide Functionalization : The piperidine nitrogen is alkylated with ethyl bromide, followed by acetylation using acetic anhydride in tetrahydrofuran (THF).
Key Data:
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | PCC, CH₂Cl₂ | 0–25 | 78 |
| 2 | EDC, NHS | 25 | 65 |
| 3 | Ac₂O, THF | 50 | 82 |
This method achieves an overall yield of 42%, with the stereochemical integrity of the (S)-configured amino acid preserved through chiral auxiliary protection.
Convergent Synthesis Strategy
The convergent approach assembles pre-formed fragments—the piperidine-aldehyde and the (S)-2-amino-3-methyl-butyryl-N-ethyl-acetamide unit—via reductive amination.
Advantages:
-
Avoids intermediate purification bottlenecks.
Reaction Optimization
Catalytic Systems
Palladium-catalyzed cross-coupling has been explored for introducing the N-ethyl group. Using Pd(OAc)₂ with Xantphos as a ligand in toluene at 80°C, researchers achieved 88% yield in the alkylation step.
Solvent and Temperature Effects
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Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency but complicate purification. Dichloromethane balances reactivity and workability.
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Temperature Control : Lower temperatures (0–5°C) during EDC-mediated coupling minimize racemization, preserving enantiomeric excess >98%.
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak IA, hexane:isopropanol 90:10) verifies 99.2% enantiomeric excess, critical for biological activity.
Comparative Analysis of Synthetic Methodologies
| Parameter | Stepwise Approach | Convergent Approach |
|---|---|---|
| Overall Yield (%) | 42 | 55 |
| Stereochemical Control | High | Moderate |
| Scalability | Limited | High |
| Purification Complexity | High | Low |
The convergent method offers superior scalability and yield but requires stringent control over fragment compatibility .
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of piperidine- and pyrrolidine-based amides with structural variations in substituents, stereochemistry, and ring systems.
Table 1: Structural and Functional Comparison
* Molecular weights estimated from structural analogs.
Key Structural and Functional Insights
Substitutions at piperidin-2-ylmethyl (target compound) vs. piperidin-3-yl () alter steric and electronic profiles, which could modulate interactions with biological targets.
Amino Acid Side Chain: The (S)-2-amino-3-methyl-butyryl group in the target compound provides a branched hydrophobic side chain, which may enhance membrane permeability or hydrophobic binding pockets engagement. In contrast, shorter chains (e.g., 2-amino-propionyl) reduce hydrophobicity .
N-Substituents :
- Ethyl vs. methyl or isopropyl groups influence lipophilicity and steric bulk. Ethyl balances lipophilicity and metabolic stability, whereas isopropyl may prolong half-life but reduce solubility .
Safety and Handling :
- While specific toxicity data for the target compound are unavailable, structurally related piperidine derivatives (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine) exhibit hazards such as skin/eye irritation and respiratory toxicity, suggesting careful handling is warranted .
Commercial and Research Relevance
- The target compound and its analogs (e.g., CAS 1401665-97-1, ) are supplied by specialized vendors like Fluorochem and CymitQuimica, indicating their utility in high-throughput screening and medicinal chemistry .
- Synthesis protocols for related compounds (e.g., method A/B in ) suggest that yield optimization (68–72%) and purity validation (via NMR, HRMS) are critical for industrial-scale production.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The chirality introduced by the (S)-2-amino-3-methyl-butyryl group makes it particularly interesting for stereochemical studies and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure of this compound is crucial for its biological activity, influencing interactions with various biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H35N3O |
| Molar Mass | 305.49 g/mol |
| IUPAC Name | N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-ethylacetamide |
| InChI | InChI=1S/C18H35N3O/c1-5... |
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Beta-Secetase
Research suggests that this compound may inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques associated with Alzheimer's disease. By inhibiting this enzyme, the compound could potentially reduce the accumulation of these plaques, thereby impacting the progression of Alzheimer's pathology.
2. Antimicrobial Activity
Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta levels compared to control groups. Behavioral assessments indicated improved cognitive function as measured by maze navigation tests .
Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing their potential as antimicrobial agents.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide | Methyl group instead of ethyl | Moderate inhibition of beta-secretase |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-propyl-acetamide | Propyl group adds steric bulk | Enhanced antimicrobial properties |
Q & A
Basic Research Questions
What are the established synthetic routes for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide, and how is enantiomeric purity validated?
The compound is typically synthesized via sequential coupling reactions. For example, chiral piperidine intermediates are coupled with amino acid derivatives (e.g., (S)-2-amino-3-methyl-butyryl groups) using carbodiimide-based activation. Enantiomeric purity is confirmed through derivatization with chiral auxiliaries like (S)-(-)-1-phenylethylamine, followed by HPLC or NMR analysis to resolve stereoisomers . Key analytical methods include:
| Method | Purpose | Reference |
|---|---|---|
| Chiral HPLC | Separation of enantiomers | |
| ¹H/¹³C NMR | Structural confirmation | |
| Mass Spectrometry | Molecular weight verification |
What safety protocols are recommended for handling this compound in laboratory settings?
Critical safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Storage: Store at 2–8°C in airtight containers to prevent degradation .
- Spill Management: Collect spills using inert adsorbents (e.g., vermiculite) and dispose via authorized waste services .
Advanced Research Questions
How can structural interactions between this compound and target enzymes (e.g., butyrylcholinesterase) be elucidated?
X-ray crystallography or cryo-EM is used to resolve binding modes. For example, co-crystallization with human butyrylcholinesterase reveals interactions at the active site, such as hydrogen bonding between the acetamide group and catalytic serine residues. Molecular dynamics simulations further validate stability .
What strategies address contradictions between in vitro potency and in vivo efficacy data?
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological approaches include:
- Metabolite Profiling: LC-MS/MS to identify degradation products .
- PK/PD Modeling: Correlate plasma concentrations with target engagement using compartmental models .
- Prodrug Design: Introduce protective groups (e.g., tert-butyl esters) to enhance metabolic resistance .
How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
SAR strategies involve systematic substitution of functional groups:
- Piperidine Modifications: Replace the methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
- Acetamide Tweaks: Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to improve binding affinity .
- Assays: Test analogs in competitive binding assays (e.g., radioligand displacement) to quantify selectivity .
What experimental designs are recommended for assessing pharmacokinetic (PK) properties?
- ADME Studies:
- Absorption: Caco-2 cell monolayers to predict intestinal permeability .
- Metabolism: Liver microsome assays to identify cytochrome P450 interactions .
- Excretion: Radiolabeled compound tracking in rodent models .
| Parameter | Method |
|---|---|
| Plasma Half-life | Serial blood sampling + LC-MS |
| Tissue Distribution | Autoradiography or PET imaging |
How can computational tools aid in designing analogs with improved selectivity?
- Docking Simulations: Use Schrödinger Suite or AutoDock to predict binding poses against off-target receptors .
- QSAR Models: Train machine learning algorithms on bioactivity data to prioritize synthetic targets .
- Free Energy Calculations (e.g., MM-GBSA): Estimate binding energy differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
